3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone
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Overview
Description
3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone is a synthetic compound with a wide range of applications in the field of scientific research. This compound is a versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and anti-anxiety medications. In addition, 3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone has been used in the development of a variety of analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Scientific Research Applications
Chemical Reactions and Applications
Reactions with Phenols and Halogenaromaten : The compound 3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone is involved in reactions with phenols, yielding derivatives of amino-N,N-dimethyl-isobutyramide and quinoide forms. These reactions are crucial for the synthesis of various chemical compounds and have implications in the field of organic chemistry (Chandrasekhar, Heimgartner, & Schmid, 1977).
Biodegradability and Toxicity Studies : Studies on the anaerobic biodegradability and toxicity of substituted phenols, including 2,4-dimethylphenol, provide insights into environmental impacts and degradation pathways of these compounds. This is significant for environmental chemistry and pollution control (O'Connor & Young, 1989).
Electroactive Polymer Synthesis : The electro-oxidative polymerization of dimethylphenols, including 3,5-dimethylthiophenol, leads to the formation of electroactive poly(arylene sulphide) with applications in materials science and electronics (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Synthesis and Structural Studies : The synthesis and solid-state structures of various dimethylphenol derivatives have been explored, contributing to the understanding of molecular conformations and interactions in organic compounds (Pomerantz, Amarasekara, & Dias, 2002).
Mechanism of Action
- One possible target is the alpha-adrenergic receptor , as this compound exhibits alpha-adrenergic agonist activity . These receptors play a role in regulating various physiological processes, including blood pressure and vascular tone.
- Metabolism : 3-(2,4-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes metabolic transformations, leading to degradation products like N-(2,4-dimethylphenyl)-N’-methylformamidine and 2,4-dimethylphenylformamide .
Target of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNKEVDSQOINQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644676 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-79-8 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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